3-Chloro-4-fluorophenyl cyclohexyl ketone
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Overview
Description
3-Chloro-4-fluorophenyl cyclohexyl ketone: is an organic compound with the molecular formula C13H14ClFO It is a ketone derivative characterized by the presence of a cyclohexyl group attached to a 3-chloro-4-fluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluorophenyl cyclohexyl ketone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-chloro-4-fluorobenzoyl chloride with cyclohexane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-4-fluorophenyl cyclohexyl ketone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other substituents using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl cyclohexyl ketones.
Scientific Research Applications
Chemistry: 3-Chloro-4-fluorophenyl cyclohexyl ketone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of new drugs or as a probe to study enzyme mechanisms.
Medicine: The compound’s unique structure makes it a candidate for drug development. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It may also be employed in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluorophenyl cyclohexyl ketone involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the chloro and fluoro substituents can influence its binding affinity and selectivity towards target proteins.
Comparison with Similar Compounds
- 3-Chloro-4-fluorophenyl methyl ketone
- 3-Chloro-4-fluorophenyl ethyl ketone
- 3-Chloro-4-fluorophenyl propyl ketone
Comparison: Compared to its analogs, 3-Chloro-4-fluorophenyl cyclohexyl ketone has a bulkier cyclohexyl group, which can affect its steric interactions and reactivity. This unique structural feature may enhance its stability and alter its chemical behavior, making it distinct from other similar compounds.
Biological Activity
3-Chloro-4-fluorophenyl cyclohexyl ketone is an organic compound characterized by its unique molecular structure, which includes a cyclohexyl group and halogen substituents on the aromatic ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications as a pharmaceutical intermediate.
- Molecular Formula : C₁₃H₁₄ClF₁O
- Molecular Weight : 268.75 g/mol
- Structural Features : The presence of chlorine and fluorine atoms enhances the compound's reactivity and lipophilicity, which may influence its interaction with biological targets.
This compound may act through several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially acting as an inhibitor. For instance, studies involving tyrosinase from Agaricus bisporus indicated that the 3-chloro-4-fluorophenyl moiety enhances inhibitory activity against this enzyme, suggesting a significant role in biochemical pathways related to melanin synthesis .
- Electrophilic Reactions : Its structure allows for participation in electrophilic aromatic substitution reactions, which can lead to the formation of new chemical bonds with biological molecules .
Biological Activity
The biological activity of this compound has not been extensively documented; however, related compounds often exhibit notable pharmacological properties. Some potential activities include:
- Antimicrobial Properties : Compounds with similar structures are frequently investigated for their ability to inhibit microbial growth.
- Anti-inflammatory Effects : The unique combination of halogen substituents may confer anti-inflammatory properties, which are valuable in therapeutic applications.
Comparative Analysis of Similar Compounds
Compound Name | Molecular Formula | Notable Features | Potential Activities |
---|---|---|---|
This compound | C₁₃H₁₄ClF₁O | Cyclohexyl group enhances stability | Antimicrobial, anti-inflammatory |
4-Chloro-3-fluorophenyl cyclohexyl ketone | C₁₃H₁₄ClF | Similar halogen substitutions | Potentially similar activities |
4-Bromo-3-fluorophenyl cyclohexyl ketone | C₁₃H₁₄BrF | Bromine substitution alters reactivity | Varies based on bromine effects |
Case Studies and Research Findings
- Tyrosinase Inhibition Study : Research demonstrated that incorporating the 3-chloro-4-fluorophenyl fragment into various chemotypes significantly improved inhibitory activity against tyrosinase. Docking studies supported that these compounds had higher potency compared to reference inhibitors .
- Pharmaceutical Applications : The compound is being explored as a building block in the synthesis of new pharmaceuticals. Its unique structure may allow for the development of drugs targeting various diseases, including inflammatory conditions and infections .
- Synthetic Methods : Various synthetic pathways have been proposed for creating this compound, emphasizing its utility as an intermediate in organic synthesis .
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-cyclohexylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGWYVPUBRDMRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642600 |
Source
|
Record name | (3-Chloro-4-fluorophenyl)(cyclohexyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-27-2 |
Source
|
Record name | (3-Chloro-4-fluorophenyl)(cyclohexyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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